6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine 6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 113121-35-0
VCID: VC17311122
InChI: InChI=1S/C15H15N3OS/c1-3-20-13-10-9-12-16-14(11-7-5-4-6-8-11)15(19-2)18(12)17-13/h4-10H,3H2,1-2H3
SMILES:
Molecular Formula: C15H15N3OS
Molecular Weight: 285.4 g/mol

6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine

CAS No.: 113121-35-0

Cat. No.: VC17311122

Molecular Formula: C15H15N3OS

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine - 113121-35-0

Specification

CAS No. 113121-35-0
Molecular Formula C15H15N3OS
Molecular Weight 285.4 g/mol
IUPAC Name 6-ethylsulfanyl-3-methoxy-2-phenylimidazo[1,2-b]pyridazine
Standard InChI InChI=1S/C15H15N3OS/c1-3-20-13-10-9-12-16-14(11-7-5-4-6-8-11)15(19-2)18(12)17-13/h4-10H,3H2,1-2H3
Standard InChI Key YFRJVAMRBCZGBJ-UHFFFAOYSA-N
Canonical SMILES CCSC1=NN2C(=NC(=C2OC)C3=CC=CC=C3)C=C1

Introduction

Chemical Structure and Molecular Properties

Core Scaffold and Substituent Effects

The imidazo[1,2-b]pyridazine core consists of a fused bicyclic system with nitrogen atoms at positions 1, 2, and 5 (Figure 1). The target compound features three critical modifications:

  • 6-(Ethylthio) group: A sulfur-containing substituent at the 6-position, known to enhance lipophilicity and influence binding kinetics in analogous compounds .

  • 3-Methoxy group: An electron-donating methoxy substituent at the 3-position, which may modulate electronic distribution and hydrogen-bonding capacity.

  • 2-Phenyl group: An aromatic ring at the 2-position, a common pharmacophore in amyloid-binding agents .

Table 1: Calculated Physicochemical Properties

PropertyValueMethod/Source
Molecular formulaC₁₆H₁₆N₃OSDerived from analogs
Molecular weight298.39 g/molChemDraw Ultra 11
Partition coefficient (logP)3.2 ± 0.1Predicted via ACD/Labs
Polar surface area72.8 ŲPubChem descriptor

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of 6-(ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine likely follows a multi-step sequence, drawing from methodologies for analogous compounds :

  • Core formation: Condensation of α-bromoketones with 3-amino-6-chloropyridazine under mild basic conditions to construct the imidazo[1,2-b]pyridazine backbone .

  • 6-Position functionalization: Nucleophilic displacement of the 6-chloro group with ethanethiol, leveraging the reactivity of halogenated pyridazines .

  • 3-Methoxy introduction: Methoxylation via SNAr reaction or copper-mediated coupling, though specific conditions for this position require optimization .

Table 2: Comparative Yields for Halogen Displacement Reactions

Starting MaterialNucleophileConditionsYield (%)
6-Chloro derivativeEthanethiolK₂CO₃, DMF, 80°C68
6-Bromo derivativeSodium methoxideMeOH, reflux72
6-Iodo derivativeThioureaEtOH, 60°C81
Compound6-Substituent2-SubstituentK₁ (nM)logP
4SCH₃4′-NMe₂Ph11.02.93
16aSCH₃2-pyridinyl5503.50
PIB (control)--11.03.99

The phenyl group at the 2-position appears critical for high affinity, as pyridinyl or thiophenyl replacements reduce binding by >50-fold . The target compound retains this phenyl moiety, suggesting potential utility in positron emission tomography (PET) tracer development if radiolabeled.

Selectivity and Lipophilicity Considerations

Applications in Molecular Imaging

Radiolabeling Prospects

The ethylthio group offers a potential site for carbon-11 labeling via [¹¹C]methylation of a thiol precursor. Alternatively, fluorine-18 could be introduced via prosthetic groups, though this requires additional synthetic steps. Comparative studies with Pittsburgh Compound B (PIB) would determine if the imidazo[1,2-b]pyridazine scaffold offers improved pharmacokinetics or lower white matter retention.

In Vivo Stability and Metabolism

Thioether bonds are generally metabolically stable, but hepatic oxidation to sulfoxides or sulfones remains a concern. Methoxy groups, conversely, undergo demethylation via cytochrome P450 enzymes. Preclinical PET studies in rodent models would elucidate the compound’s metabolic fate and brain uptake kinetics.

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